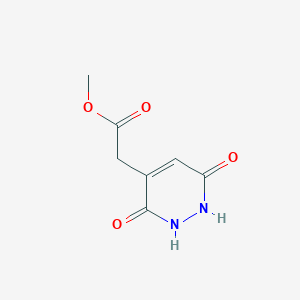

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate

Description

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate is a heterocyclic compound featuring a pyridazine core substituted with two ketone groups at positions 3 and 6 and a methyl acetate moiety at position 3. This structure confers unique reactivity, particularly in nucleophilic and electrophilic substitutions, due to the electron-withdrawing effects of the ketone groups and the ester functionality.

- Condensation reactions between acetylacetate derivatives and carbamate precursors under solvent-free or low-solvent conditions .

- Oxidation steps to introduce ketone groups, as seen in the synthesis of 5-[(1,3-dimethyl-2,4,6-trioxo-tetrahydropyrimidin-5-ylidene)methyl] derivatives .

Potential applications include its use as an intermediate in pharmaceuticals (e.g., PDE inhibitors) or functional materials (e.g., dyes) due to its reactive ester and ketone groups .

Properties

IUPAC Name |

methyl 2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-13-6(11)3-4-2-5(10)8-9-7(4)12/h2H,3H2,1H3,(H,8,10)(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUPTTOGBOMLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)NNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate typically involves the reaction of hydrazine derivatives with esters or acids. One common method involves the condensation of a hydrazine derivative with an ester, followed by cyclization to form the pyridazine ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences :

- Pyridazine derivatives (e.g., the target compound) exhibit higher electron deficiency compared to pyridine or pyrimidine analogs, enhancing their reactivity in cycloaddition or alkylation reactions .

- Pyrimidine-based analogs (e.g., ) often show greater thermal stability due to aromatic resonance stabilization.

Substituent Effects :

- The methyl acetate group in the target compound facilitates nucleophilic acyl substitutions, making it a versatile intermediate for derivatization .

- Fluorine-substituted analogs (e.g., ) may exhibit enhanced bioavailability or binding affinity in drug design due to fluorine's electronegativity and lipophilicity .

- Thioacetate groups (e.g., ) introduce sulfur-based reactivity, enabling participation in disulfide bond formation or metal chelation .

Synthetic Accessibility :

- The target compound’s synthesis likely requires fewer steps compared to aryl-substituted derivatives (e.g., ), which demand additional coupling or protection steps .

- Solvent-free protocols (as in ) improve scalability and reduce environmental impact compared to traditional methods requiring polar aprotic solvents (e.g., DMF in ).

Pharmaceutical Relevance

Compounds with 2,6-dioxo-tetrahydro heterocycles, such as the target molecule, are frequently explored as PDE inhibitors (phosphodiesterase enzymes). For instance, 7,8-disubstituted purine-2,6-dione derivatives (structurally analogous to pyridazine/pyrimidine systems) demonstrate potent anti-fibrotic activity in chronic lung disease models . The ester group in the target compound could serve as a prodrug moiety, enhancing solubility for in vivo delivery.

Stability and Reactivity

- The target compound’s α,β-unsaturated ketone system (3,6-dioxo) may render it prone to Michael addition reactions, a feature exploited in covalent inhibitor design .

- In contrast, thioacetate-substituted analogs (e.g., ) exhibit oxidative instability, limiting their utility in long-term applications .

Biological Activity

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

Overview of the Compound

This compound is characterized by its pyridazine ring structure. The compound's unique chemical properties allow it to engage in various biochemical interactions which may lead to significant biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with esters or acids. A common method includes:

- Condensation Reaction : A hydrazine derivative reacts with an ester.

- Cyclization : The reaction mixture is then heated to facilitate cyclization into the pyridazine ring.

These reactions often require solvents like ethanol or methanol and controlled temperatures to optimize yield and purity .

Target Interactions

This compound interacts with various enzymes and receptors in biological systems. The presence of functional groups such as hydroxyl and imide moieties enhances its reactivity and ability to modulate biochemical pathways.

Biochemical Pathways

Research indicates that similar compounds can influence nucleic acid metabolism and enzyme activity. The compound's structure suggests potential interactions with cellular components that could lead to effects such as:

- Antimicrobial Activity : In vitro studies have suggested that this compound may exhibit antimicrobial properties against specific pathogens.

- Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through various mechanisms .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant decrease in cell viability at concentrations ranging from 10 to 100 µM over 48 hours. The mechanism was attributed to apoptosis induction via caspase activation.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against Gram-positive bacteria at a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development in therapeutic applications targeting bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.